

Unraveling the Structure of A-53868A: A Technical Guide

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Compound of Interest

Compound Name: A 53868A

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This in-depth technical guide provides a comprehensive overview of the structure elucidation studies of the antibiotic A-53868A, also known as dehydrophos. The document details the journey of its structural determination, from initial misidentification to its final reassignment as an unusual amino dehydrophosphonic acid derivative. This guide is intended to be a valuable resource for researchers in natural product chemistry, antibiotic development, and related fields, offering detailed experimental protocols, collated spectroscopic data, and visual representations of its mechanism of action and the scientific workflow that led to its structural confirmation.

Spectroscopic Data Analysis

The structure of A-53868A was definitively established through a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was pivotal in elucidating the connectivity and stereochemistry of A-53868A. The following tables present the ^1H and ^{13}C NMR chemical shift data for the acetate salt of A-53868A, as reported in the literature.

Table 1: ^1H NMR Spectroscopic Data for A-53868A (Acetate Salt) in CD_3OD

Chemical Shift (δ /ppm)	Multiplicity	Integration	Assignment
4.54-4.44	m	2H	H α (Leucine)
3.87-3.75	m	8H	OMe, H α (Glycine)
3.65	s	2H	H α (Glycine)
1.93	s	3H	CH ₃ COOH
1.75-1.57	m	3H	H γ / β (Leucine)
0.99-0.93	m	6H	H δ (Leucine)

Table 2: ¹³C NMR Spectroscopic Data for A-53868A (Acetate Salt) in D₂O

Chemical Shift (δ /ppm)	Multiplicity (J in Hz)	Assignment
174.4	d (4.9)	C=O (Leucine)
167.1	C=O (Glycine)	
60.7	d (8.1)	C α (Leucine)
52.9	OMe	
52.3	d (5.9)	C α (Glycine)
49.4	d (143)	C α (Dehydrophosphonate)
40.5, 40.2	C β , C γ (Leucine)	
24.4	C δ (Leucine)	
22.3, 20.7	C δ' (Leucine)	

Mass Spectrometry (MS)

High-resolution mass spectrometry was employed to determine the elemental composition and to confirm the identity of A-53868A.

Table 3: High-Resolution Mass Spectrometry Data for A-53868A

Ion	Calculated m/z	Found m/z
[M+H] ⁺	340.1426	340.3
Molecular Formula	C ₁₂ H ₂₆ N ₃ O ₆ P	

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation and structural characterization of A-53868A.

Production and Purification of A-53868A

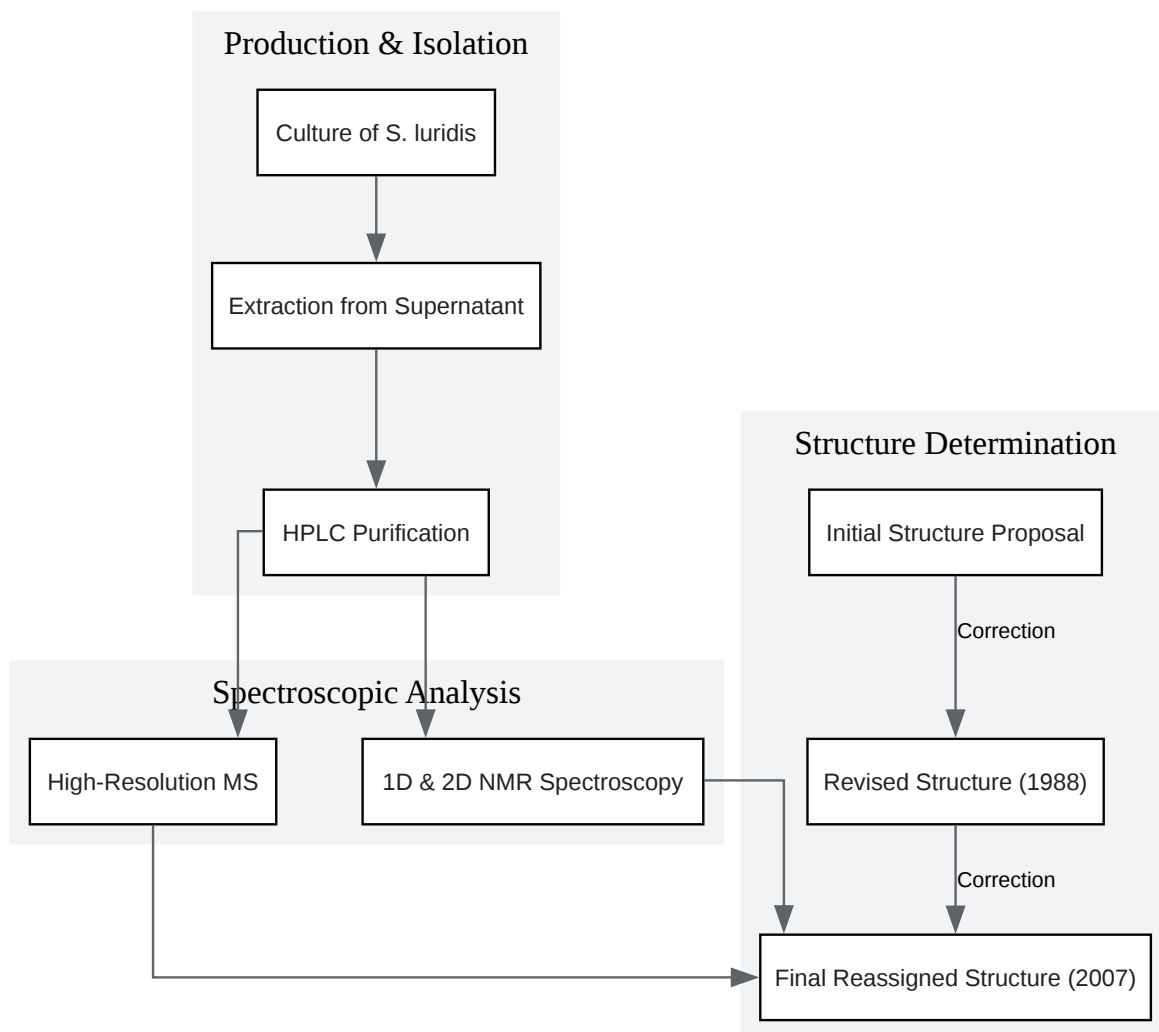
- Producing Organism: A-53868A was produced by *Streptomyces luridis* (NRRL 15101).[1]
- Culture Medium: The organism was cultured on ISP medium 4, composed of (in g/L): soluble starch (10), dipotassium phosphate (1.0), magnesium sulfate (1.0), sodium chloride (1.0), ammonium sulfate (2.0), calcium carbonate (2.0), agar (20), ferrous sulfate (0.001), manganous chloride (0.001), and zinc sulfate (0.001), with the pH adjusted to 7.2.[1] For isotopic labeling studies, ¹³C₆-D-glucose (10 g/L) and ¹⁵N-ammonium sulfate (2 g/L) were used as the sole carbon and nitrogen sources, respectively.[1]
- Incubation: The culture was incubated at 30°C for three days on a rotary shaker at 225 rpm. [1]
- Extraction: The agar-solidified medium was liquefied by repeated freezing and thawing. The supernatant was separated from the residual agar by filtration and concentrated tenfold by rotary evaporation. The biomass was removed by filtration through a 0.22 μM filter.[1]
- Purification: The concentrated supernatant was purified by reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.[1] The separation was achieved using a linear gradient of solvent A (79.9% acetonitrile, 19.9% deionized H₂O, 0.09% trifluoroacetic acid) and solvent B (99.9% deionized H₂O, 0.1% trifluoroacetic acid), from 2:98 to 25:75 (A:B) over 45 minutes. A-53868A had a retention time of 21 minutes under these conditions. The collected fractions were concentrated under reduced pressure to remove acetonitrile and trifluoroacetic acid, flash-frozen in liquid N₂, and lyophilized to obtain the pure compound.[1]

Mass Spectrometry Analysis

- Instrumentation: Mass spectral analysis was performed on an ion trap mass spectrometer.
- HPLC-MS Analysis: For the analysis of the naturally produced A-53868A, 25 μ L of the unconcentrated supernatant was injected onto a 2.0 x 75 mm Fusion C18 column.^[1] The sample was eluted into the mass spectrometer over a 40-minute gradient from 95% water + 0.1% formic acid to 95% acetonitrile + 0.1% formic acid.^[1]
- Data Acquisition: Both high-resolution mass spectrometry (HRMS) and collisionally induced dissociation (CID) scans were acquired.^[1] CID spectra were acquired at a normalized collision energy of 35% with an activation time of 30 ms.^[1]

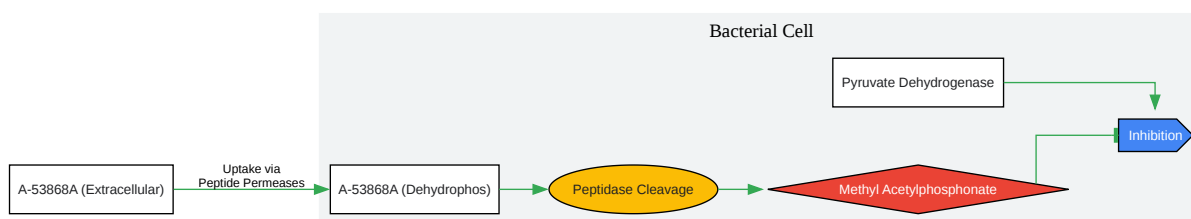
Visualizing the Structure Elucidation Workflow and Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and the biological mechanism of A-53868A.



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Workflow for the structure elucidation of A-53868A.



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The "Trojan Horse" mechanism of action of A-53868A.

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References

- 1. scispace.com [scispace.com]
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